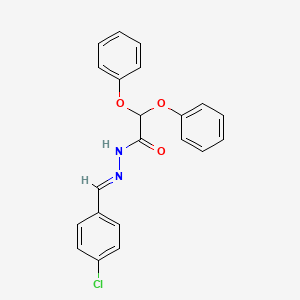![molecular formula C17H21N3O2 B3867425 8-methyl-6-(4-methyl-1,4-diazepan-1-yl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3867425.png)
8-methyl-6-(4-methyl-1,4-diazepan-1-yl)[1,3]dioxolo[4,5-g]quinoline
Overview
Description
8-methyl-6-(4-methyl-1,4-diazepan-1-yl)[1,3]dioxolo[4,5-g]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system fused with a dioxolane ring and a diazepane ring.
Mechanism of Action
The mechanism of action of 8-methyl-6-(4-methyl-1,4-diazepan-1-yl)[1,3]dioxolo[4,5-g]quinoline is not fully understood. However, it has been shown to have an inhibitory effect on the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to have an affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the development of antidepressant drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-methyl-6-(4-methyl-1,4-diazepan-1-yl)[1,3]dioxolo[4,5-g]quinoline are not fully understood. However, it has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential as an antimalarial agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 8-methyl-6-(4-methyl-1,4-diazepan-1-yl)[1,3]dioxolo[4,5-g]quinoline is its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structural features make it a potential candidate for the development of high-performance electronic devices. However, one of the limitations of this compound is its limited availability and high cost, which makes it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for the research on 8-methyl-6-(4-methyl-1,4-diazepan-1-yl)[1,3]dioxolo[4,5-g]quinoline. One of the directions is the development of novel anticancer drugs based on the structural features of this compound. Another direction is the investigation of its potential as an antimalarial agent. In addition, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, its potential applications in organic electronic devices such as OLEDs and OPVs should be further explored.
Scientific Research Applications
8-methyl-6-(4-methyl-1,4-diazepan-1-yl)[1,3]dioxolo[4,5-g]quinoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential as an antimalarial agent.
In pharmacology, this compound has been shown to have an inhibitory effect on the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This makes it a potential candidate for the development of anticancer drugs. It has also been shown to have an affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the development of antidepressant drugs.
In material science, this compound has been investigated for its potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structural features make it a potential candidate for the development of high-performance electronic devices.
properties
IUPAC Name |
8-methyl-6-(4-methyl-1,4-diazepan-1-yl)-[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-8-17(20-5-3-4-19(2)6-7-20)18-14-10-16-15(9-13(12)14)21-11-22-16/h8-10H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUNYUKIUDXGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C12)OCO3)N4CCCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-6-(4-methyl-1,4-diazepan-1-yl)-[1,3]dioxolo[4,5-g]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3867345.png)
![methyl 7-methyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3867349.png)
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3867353.png)
![2-furaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3867360.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3867374.png)
![N-[3-(diethylamino)propyl]-2-methylpropanamide](/img/structure/B3867381.png)
![2-[2-(4-isopropylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3867393.png)
![2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B3867394.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867402.png)
![4-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3867410.png)


![N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3867423.png)
![nicotinaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3867427.png)